6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure comprises a (5Z)-5-(4-methoxyphenyl)methylidene substituent at position 5, a 4-oxo group, and a 2-sulfanylidene moiety, with a hexanamide chain linked to an N-phenyl group at position 2. The hexanamide chain may modulate solubility and pharmacokinetic properties, distinguishing it from shorter-chain analogs.
Thiazolidinones are pharmacologically significant due to their antimicrobial, anti-inflammatory, and anticancer activities. Its synthesis likely follows established thiazolidinone protocols involving cyclocondensation of thiosemicarbazides with α-haloketones or aldehydes .
Properties
IUPAC Name |
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(27)25(23(29)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQVWLIXFPVEJI-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups .
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
Key Observations:
- Chloro and nitro substituents (e.g., ) may improve electrophilicity, aiding covalent binding to biological targets. Hydrazone linkages (e.g., ) can increase planarity, facilitating intercalation with DNA or enzyme active sites.
- Impact of Chain Length:
The target compound’s hexanamide chain contrasts with shorter chains in analogs (e.g., benzamide in ), likely increasing lipophilicity and altering absorption/distribution.
Tautomerism and Stability
The 2-sulfanylidene (C=S) group enables thione-thiol tautomerism, observed in triazole-thione derivatives . This tautomerism affects redox activity and metal chelation, critical for antimicrobial and antioxidant effects. In the target compound, the thione form predominates, as evidenced by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) .
Computational and Spectral Comparisons
- IR Spectroscopy:
The target compound’s C=S stretch (~1240–1255 cm⁻¹) and C=O stretch (~1660–1680 cm⁻¹) align with analogs . - Molecular Similarity Metrics:
Tanimoto and Dice indices (based on MACCS/Morgan fingerprints) could quantify structural overlap with analogs, predicting shared bioactivity .
Bioactivity Correlations
Compounds with 4-methoxyphenyl and thione groups (e.g., ) cluster into bioactivity groups associated with anti-inflammatory and anticancer effects . Docking studies suggest that the 4-oxo and C=S groups form hydrogen bonds with COX-1/2 , while the methoxy group enhances hydrophobic pocket interactions.
Implications for Drug Discovery
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂ in ) improve target affinity but may increase toxicity. Hexanamide chains balance solubility and membrane penetration, warranting optimization for pharmacokinetics.
- Synthetic Strategies: Modular synthesis (e.g., Scheme 13 in ) allows rapid diversification of substituents for high-throughput screening.
Biological Activity
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide is a complex organic compound known for its diverse biological activities. The compound features a thiazolidinone ring, which is often associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on existing research and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.54 g/mol. The structural features include:
- Thiazolidinone ring : Contributes to the compound's biological activity.
- Methoxyphenyl group : Enhances chemical reactivity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. The mechanism involves:
- Binding to Enzyme Active Sites : The compound can occupy active sites on enzymes, inhibiting their activity.
- Modulation of Receptor Interactions : It may influence cellular signaling pathways by modulating receptor functions.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Effects : Compounds in this class have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Activity
The thiazolidinone moiety has been linked to anti-inflammatory effects. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Anticancer Potential
Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
Case Studies
- Study on Enzyme Inhibition : A recent study evaluated the enzyme inhibitory potential of several thiazolidinone derivatives, highlighting the effectiveness of compounds structurally related to this compound against acetylcholinesterase and urease enzymes .
- Antimicrobial Screening : Another investigation assessed the antibacterial properties of synthesized thiazolidinones, revealing that certain derivatives exhibited significant activity against multiple bacterial strains with IC50 values comparable to standard antibiotics .
Comparative Analysis
To better understand the biological relevance of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidinone | Antimicrobial |
| Compound B | Sulfonamide | Anti-inflammatory |
| Compound C | Thiazole derivative | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
